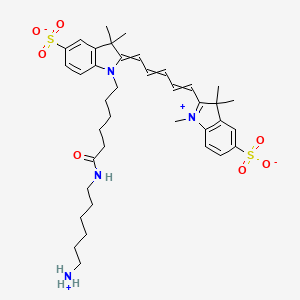

Sulfo-Cyanine5 amine

Vue d'ensemble

Description

Sulfo-Cyanine5 amine is a water-soluble dye derivative of Cyanine 5 . It bears an amine group and the sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .

Molecular Structure Analysis

The molecular formula of this compound is C38H52N4O7S2 . The chemical name is Potassium 1-[6-(2,5-dioxopyrrolidin-1-yloxy)-6-oxohexyl]-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .Chemical Reactions Analysis

This compound is reactive towards electrophiles . The primary amine group can be coupled with various electrophiles, like activated carboxylic acid derivatives (for example, NHS, PFP esters), epoxides, and others .Physical And Chemical Properties Analysis

This compound is a dark blue solid . It has a molecular weight of 740.98 . It is moderately soluble in water and well soluble in DMF, DMSO, and alcohols . It has an excitation/absorption maximum at 646 nm and an emission maximum at 662 nm .Applications De Recherche Scientifique

Amplification en cercle roulant (RCA)

Sulfo-Cyanine5 amine est utilisé dans l'amplification en cercle roulant (RCA), une méthode d'amplification du signal pour détecter des molécules à faibles concentrations {svg_1}. Les méthodes basées sur la RCA sont connues pour leur sensibilité exceptionnelle et ont été appliquées à un grand nombre de cibles en biologie moléculaire {svg_2}. This compound est utilisé comme un dUTP modifié pour une incorporation directe dans un produit d'amplification, ce qui est une méthode attrayante pour la détection du produit RCA {svg_3}.

Techniques de fluorescence

This compound est utilisé dans les techniques de fluorescence. Il est utilisé pour une incorporation directe dans un brin d'ADN monobrin pendant l'amplification, de sorte que le produit RCA peut être détecté par sa fluorescence juste après la terminaison de la réaction et l'élimination des nucléotides libres marqués par fluorescence {svg_4}.

Imagerie in vivo

This compound est utilisé pour l'imagerie in vivo. C'est un colorant cyanine hydrosoluble pour les applications dans le rouge lointain/NIR {svg_5} {svg_6}. Le colorant possède quatre groupes sulfonates, ce qui le rend très hydrophile et soluble dans l'eau {svg_7}.

Marquage par transamination enzymatique

This compound est utilisé pour le marquage par transamination enzymatique {svg_8} {svg_9} {svg_10}. Le groupe amine primaire aliphatique peut être couplé avec divers électrophiles (esters activés, époxydes, etc.) {svg_11}.

Réactions avec des réactifs électrophiles

This compound est utile pour les réactions avec des réactifs électrophiles {svg_12}. Le groupe amine est séparé du fluorophore par un lieur relativement long qui facilite la conjugaison {svg_13}.

Amination réductrice

This compound est utilisé pour l'amination réductrice {svg_14}. Ce processus implique la conversion d'un groupe carbonyle (C=O) en une amine (NH2) via un ion imine ou iminium intermédiaire, en présence d'un agent réducteur {svg_15}.

Mécanisme D'action

Target of Action

Sulfo-Cyanine5 amine is primarily used as a fluorescent dye . Its primary targets are amine-containing molecules , such as proteins . The dye can bind to these targets and emit fluorescence when excited, making it useful for various applications, including in vivo imaging .

Mode of Action

The mode of action of this compound involves binding to its targets through a chemical reaction . The amine group in the dye molecule can react with various electrophiles, such as activated esters and epoxides . This reaction results in the formation of a stable bond, attaching the dye to the target molecule . The dye can then be excited to emit fluorescence, allowing the target molecule to be visualized .

Biochemical Pathways

Instead, it serves as a tool for visualizing biological structures and processes . By binding to target molecules and emitting fluorescence, it allows researchers to track these molecules and study their roles in various biochemical pathways .

Pharmacokinetics

Itshigh water solubility suggests that it could be readily absorbed and distributed in biological systems. Its stability and reactivity suggest that it could remain bound to its target molecules for a significant period, allowing for long-term imaging applications .

Result of Action

The primary result of this compound’s action is the production of fluorescence . When the dye is excited by light of a specific wavelength, it emits light of a longer wavelength . This emitted light can be detected and used to visualize the location and movement of the dye-bound target molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. Its fluorescence is dependent on the excitation light source, so the presence and intensity of this light can affect the dye’s performance . Additionally, the dye’s high water solubility means that it can be affected by the hydration status of the biological system.

Safety and Hazards

Orientations Futures

Sulfo-Cyanine5 amine is a popular fluorophore that is compatible with different fluorescence measuring instruments . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent . It has been used in studies such as the comparative study of nanoparticle blood circulation and research on nanogels for autophagy stimulation in atherosclerosis . Its future applications may continue to expand in the field of in vivo imaging and other biological research areas.

Analyse Biochimique

Biochemical Properties

Sulfo-Cyanine5 amine is an amine-containing fluorescent dye . The amine group is separated from the fluorophore by a relatively long linker that facilitates conjugation . The aliphatic primary amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a fluorescent label. It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent . This is particularly useful for labeling proteins which denature in the presence of organic co-solvents, as well as for proteins with low solubility .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to various biomolecules through its amine group . This group can be coupled with various electrophiles, facilitating the labeling of these molecules . Once bound, the this compound serves as a fluorescent label, allowing for the visualization of these molecules under appropriate conditions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability. The dye is very photostable . When thiols are present in the medium, Sulfo-Cyanine5 blinks upon very intense laser irradiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be dependent on the molecules to which it is bound. As a water-soluble molecule, it is likely to be distributed throughout the aqueous compartments of cells and tissues .

Propriétés

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

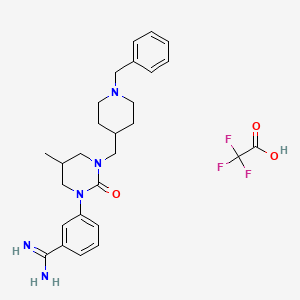

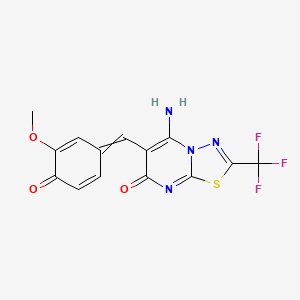

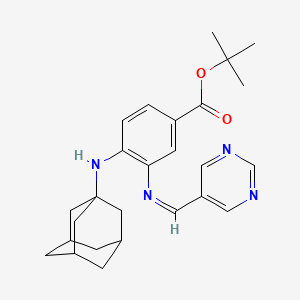

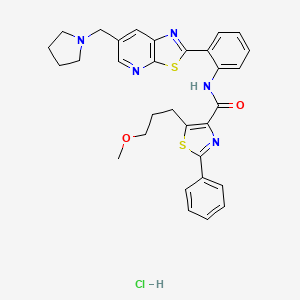

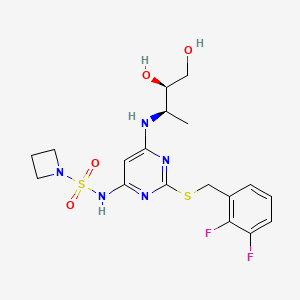

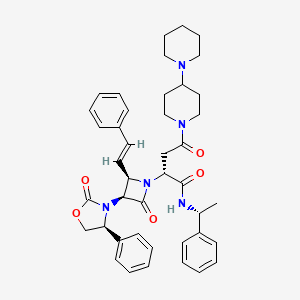

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)